2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid
Description
2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a sulfanyl-thioether linker, and a phenethylamino-acetamide side chain.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2,3)25-17(24)20-14(16(22)23)11-26-12-15(21)19-10-9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFPERNQNWKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)NCCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid, often referred to as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a sulfur-containing moiety, which may influence its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. Its structure can be represented as follows:
Key Properties:
- Melting Point: 111.0 to 115.0 °C
- Physical State: Solid
- Purity: >98% (HPLC)
Biological Activity Overview
Research indicates that compounds similar to 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid exhibit various biological activities, including:
- Amino Acid Transport Modulation: Compounds within this class have been shown to interact with amino acid transport systems in cells, influencing cellular uptake and metabolism. In vitro studies demonstrated that such derivatives can act as substrates for different transport systems, enhancing their potential as therapeutic agents .
- Antitumor Activity: Preliminary studies suggest that the biological activity of this compound may extend to antitumor effects. For instance, related compounds have been evaluated in gliosarcoma models, showing significant tumor uptake and promising therapeutic ratios when compared to normal tissues .
- G Protein-Coupled Receptor (GPCR) Interaction: The compound may also interact with GPCRs, which are pivotal in various signaling pathways. Such interactions could lead to modulation of intracellular signaling cascades, impacting cell proliferation and survival .
Case Study 1: Amino Acid Transport Mechanisms
A study investigated the uptake of related amino acid derivatives in gliosarcoma cells. The results indicated that the compounds were substrates for system-A amino acid transporters, leading to enhanced cellular uptake and potential therapeutic efficacy in targeting tumors.
| Compound | Uptake Control | Inhibition (%) |
|---|---|---|
| (R)-FAMP | 13.06 ± 0.23 | 67.34 |
| (S)-FAMP | 4.77 ± 0.73 | 74.66 |
This data illustrates the effectiveness of these compounds in inhibiting tumor growth through targeted transport mechanisms .
Case Study 2: Antitumor Efficacy
In vivo studies on a related compound demonstrated high tumor-to-normal brain ratios, indicating effective localization within tumor tissues:
| Compound | Tumor/Normal Ratio |
|---|---|
| (R)-Enantiomer | 20:1 - 115:1 |
| (S)-Enantiomer | Variable |
These findings support the hypothesis that structural modifications can enhance the specificity and efficacy of amino acid derivatives in cancer therapy .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs, focusing on substituent variations, synthetic routes, and functional properties:
Physicochemical Properties
- Solubility: The pyrene analog’s hydrophobicity (logP ~4.5 inferred from structure) contrasts with the target’s polar phenethylamino group, likely enhancing aqueous solubility .
Research Findings and Implications
- Synthetic Flexibility : The Boc group’s stability under diverse conditions (e.g., acidic deprotection in ) enables modular design across analogs .
- Activity Modulation: Substituents like pyrene () or thiophene () drastically alter bioactivity, suggesting the target’s phenethylamino-sulfanyl combination could uniquely target cysteine proteases or kinases .
- Contradictions: While emphasizes iodophenyl-Boc derivatives for anticancer activity, the target’s lack of aromatic iodination may limit similar efficacy unless the phenethylamino group compensates via alternative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
